N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a chlorophenyl group, and a triazoloquinazoline core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling with the triazoloquinazoline core. Common reagents used in these reactions include various chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under aprotic solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its triazoloquinazoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H16ClN5O4 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H16ClN5O4/c25-16-5-2-14(3-6-16)21-22-27-24(32)17-7-4-15(10-18(17)30(22)29-28-21)23(31)26-11-13-1-8-19-20(9-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31) |
InChI Key |
MLZPZXDQCNFBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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